5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Description
This compound is a protected amino acid derivative featuring two orthogonal protecting groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the N-terminal amine.
- Boc (tert-butoxycarbonyl) on the secondary amine via a methyl group.
Its molecular formula is C₂₆H₃₁N₃O₆ (inferred from analogous structures in and ), with a molecular weight of approximately 481.55 g/mol (calculated). The pentanoic acid backbone and dual-protection strategy make it valuable in solid-phase peptide synthesis (SPPS) for selective deprotection and sequential coupling .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material
- L-Ornithine or D-Ornithine is used as the starting amino acid substrate.
Protection of the Side-Chain Amino Group (Boc Protection)
- The δ-amino group of ornithine is selectively protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.
- This reaction is typically conducted in aqueous or mixed aqueous-organic solvents at low temperature to avoid over-protection or side reactions.
- The Boc group is stable under basic conditions and can be selectively removed later without affecting the Fmoc group.
Protection of the α-Amino Group (Fmoc Protection)
- The α-amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) .
- The reaction is carried out in an organic solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with a base like sodium carbonate or sodium bicarbonate.
- The Fmoc group is base-labile, allowing selective removal during peptide synthesis.
Purification
- After protection steps, the compound is purified by crystallization or chromatographic techniques such as silica gel column chromatography.
- The purity is confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and HPLC.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | L-Ornithine + Boc2O, NaHCO3, aqueous solvent, 0-5°C | Boc-protected δ-amino ornithine |
| 2 | Boc-Ornithine + Fmoc-Cl, Na2CO3, dioxane/aqueous, RT | Fmoc-Boc-protected ornithine derivative |
| 3 | Purification by crystallization or chromatography | Pure 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Research Findings and Analysis
- According to PubChem and patent literature, the compound is often synthesized as an intermediate for peptide synthesis due to its orthogonal protecting groups, which allow stepwise deprotection and coupling reactions.
- Patent US5324833A and WO2015028966A2 describe methods for preparing similar Fmoc/Boc-protected amino acids, emphasizing selective protection strategies and the use of mild bases to avoid racemization or side reactions.
- The Boc group is introduced first to protect the side chain, preventing unwanted reactions during Fmoc protection of the α-amino group. This order of protection is critical to avoid cross-reactivity and ensure high purity.
- The choice of solvents and bases is crucial: aqueous-organic mixtures facilitate solubility and reaction control, while mild bases prevent degradation of sensitive groups.
- Purification techniques such as recrystallization and chromatography are essential to isolate the protected amino acid in high yield and purity, suitable for peptide synthesis applications.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | L- or D-Ornithine | Commercially available amino acid |
| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Selective for side-chain amino group |
| Boc protection base | Sodium bicarbonate or triethylamine | Mild base to avoid side reactions |
| Boc protection solvent | Water or aqueous-organic mixture | Temperature controlled (0-5°C) |
| Fmoc protection reagent | Fmoc-Cl or Fmoc-OSu | Protects α-amino group |
| Fmoc protection base | Sodium carbonate or bicarbonate | Mild base, reaction at room temperature |
| Fmoc protection solvent | Dioxane, THF, or DMF | Organic solvent for solubility |
| Purification | Crystallization or silica gel chromatography | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions: Boc-N-Methyl-Ornithine(Fmoc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using acids like TFA and bases like piperidine.
Coupling Reactions: Formation of peptide bonds using reagents like DIC and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: TFA for Boc removal and piperidine for Fmoc removal.
Coupling: DIC and HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products: The major products formed from these reactions are peptides with specific sequences, where Boc-N-Methyl-Ornithine(Fmoc)-OH is incorporated at desired positions .
Scientific Research Applications
Chemistry: Boc-N-Methyl-Ornithine(Fmoc)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the incorporation of N-methylated ornithine residues, which can enhance the stability and bioactivity of peptides .
Biology and Medicine: In biological research, peptides containing Boc-N-Methyl-Ornithine(Fmoc)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides have potential therapeutic applications, including as inhibitors of proteases and other enzymes .
Industry: In the pharmaceutical industry, Boc-N-Methyl-Ornithine(Fmoc)-OH is used in the development of peptide-based drugs. It is also used in the production of diagnostic reagents and as a tool in drug discovery .
Mechanism of Action
The mechanism of action of Boc-N-Methyl-Ornithine(Fmoc)-OH involves its incorporation into peptides, where it can influence the peptide’s structure and function. The N-methylation of ornithine can enhance the peptide’s resistance to enzymatic degradation and improve its binding affinity to target proteins. The Boc and Fmoc groups protect the amino and carboxyl groups during synthesis, ensuring the correct assembly of the peptide sequence .
Comparison with Similar Compounds
Structural Variations
The table below compares key structural and physicochemical properties of the target compound with analogous Fmoc/Boc-protected amino acids:
Key Differences and Implications
Protection Strategy :
- The target compound’s dual Fmoc/Boc system enables sequential deprotection (Boc is acid-labile; Fmoc is base-labile), ideal for synthesizing peptides with complex modifications . In contrast, compounds with single Fmoc (e.g., ) lack this versatility.
The target compound’s linear pentanoic acid backbone balances reactivity and solubility .
Substituent Effects :
- Fluorinated () or aromatic groups () alter electronic properties and solubility . For example, the tert-butoxyphenyl group in enhances hydrophobicity, complicating aqueous-phase reactions .
Hazard Profiles :
Biological Activity
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid (often abbreviated as Fmoc-Amino Acid) is a synthetic compound used in various biochemical applications, particularly in peptide synthesis and drug development. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
The compound has a complex molecular structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in protecting amino acids during peptide synthesis. The molecular formula is , with a molecular weight of approximately 437.57 g/mol.
The biological activity of Fmoc-Amino Acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and autophagy.
-
Modulation of Signaling Pathways : Fmoc-Amino Acid influences key signaling pathways including:
- MAPK/ERK Pathway : Implicated in cell proliferation and survival.
- PI3K/Akt/mTOR Pathway : Critical for cell growth and metabolism.
- NF-κB Pathway : Involved in immune response and inflammation.
- Interaction with Membrane Transporters : The compound interacts with specific ion channels and transporters, potentially altering cellular ion homeostasis and signaling.
Biological Activity Overview
The biological activity of Fmoc-Amino Acid encompasses a range of effects:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and viruses. |
| Anticancer | Induces apoptosis in cancer cell lines through modulation of signaling pathways. |
| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress. |
| Immunomodulatory | Alters immune responses, potentially useful in autoimmune diseases. |
Anticancer Activity
A study conducted on the effects of Fmoc-Amino Acid on breast cancer cells demonstrated significant inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Efficacy
Research evaluating the antimicrobial properties found that Fmoc-Amino Acid displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a primary mechanism.
Neuroprotective Effects
In vitro studies indicated that Fmoc-Amino Acid could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating neurodegenerative diseases.
Q & A
Q. How is 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid synthesized?
The synthesis involves sequential protection/deprotection steps for functional groups. Key steps include:
- Fmoc protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium carbonate in 1,4-dioxane) .
- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced for secondary amine protection, requiring anhydrous conditions and catalysts like N-methylmorpholine (NMM) .
- Coupling reactions : Carbodiimide-based reagents (e.g., DCC) facilitate peptide bond formation between amino acid residues .
- Analytical monitoring : Reaction progress is tracked via HPLC and NMR to ensure purity (>97%) and correct stereochemistry .
Q. What analytical techniques are used to confirm the compound’s structure and purity?
- High-performance liquid chromatography (HPLC) : Determines purity (typically >97%) and resolves enantiomeric impurities .
- Nuclear magnetic resonance (NMR) : 1H/13C NMR confirms backbone structure and functional group integrity (e.g., Fmoc and Boc peaks at δ 7.3–7.8 ppm and 1.4 ppm, respectively) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₆H₃₂N₂O₆: 468.54) .
Advanced Questions
Q. What strategies improve synthesis yield while minimizing side reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and reduce racemization .
- Temperature control : Maintaining 0–4°C during coupling steps prevents epimerization .
- Catalyst selection : Use of HOBt (hydroxybenzotriazole) suppresses unwanted acylation byproducts .
- Stepwise purification : Flash chromatography or preparative HPLC isolates intermediates, improving final yield (reported yields: 60–85%) .
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC)?
- Cross-validation : Combine multiple techniques (e.g., 2D NMR for stereochemical confirmation, tandem MS for fragmentation patterns) .
- Batch consistency analysis : Compare data across synthesis batches to identify deviations in reaction conditions (e.g., pH or solvent purity) .
- Controlled degradation studies : Hydrolyze the compound under acidic/basic conditions to isolate and characterize degradation products, clarifying structural ambiguities .
Applications in Research
Q. What is the compound’s role in peptide synthesis and drug design?
- Peptide backbone modification : The Fmoc group enables reversible protection of amines during solid-phase peptide synthesis (SPPS), while the Boc group stabilizes secondary amines .
- Biological activity screening : Structural analogs (Table 1) are tested for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., proteases) using SPR or fluorescence polarization assays .
Q. Table 1: Structural Analogs and Their Applications
| Compound Name | Key Modifications | Research Applications |
|---|---|---|
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | Fluorophenyl substituent | Enhanced CNS permeability in drug candidates |
| (R)-2-((R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid | Ureido side chain | Protein-protein interaction studies |
| (S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate | Hydroxypentanoate ester | Prodrug development for improved solubility |
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust (P261, H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis .
Troubleshooting and Data Interpretation
Q. How can researchers address low yields in coupling reactions?
- Activation efficiency : Replace DCC with more reactive carbodiimides (e.g., HBTU) .
- Solvent dryness : Ensure anhydrous conditions using molecular sieves or freshly distilled solvents .
- Stoichiometry adjustment : Increase molar equivalents of coupling reagents (1.5–2.0x) to drive reactions to completion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
